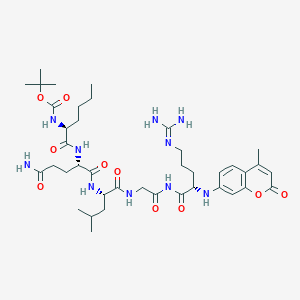
tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin
説明
tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin, also known by its chemical identifier CAS No. 81943-91-1, is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often utilized in research and industrial settings for its specific chemical characteristics.
特性
CAS番号 |
81943-91-1 |
|---|---|
分子式 |
C40H62N10O10 |
分子量 |
843 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C40H62N10O10/c1-8-9-11-27(49-39(58)60-40(5,6)7)35(55)47-28(15-16-31(41)51)36(56)48-29(18-22(2)3)34(54)45-21-32(52)50-37(57)26(12-10-17-44-38(42)43)46-24-13-14-25-23(4)19-33(53)59-30(25)20-24/h13-14,19-20,22,26-29,46H,8-12,15-18,21H2,1-7H3,(H2,41,51)(H,45,54)(H,47,55)(H,48,56)(H,49,58)(H4,42,43,44)(H,50,52,57)/t26-,27-,28-,29-/m0/s1 |
InChIキー |
WXQGFVOUYGQFJX-DZUOILHNSA-N |
SMILES |
CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
異性体SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
正規SMILES |
CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
同義語 |
BNGLGA-AMC Boc-Nle-Gln-Leu-Gly-Arg-AMC tert-butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common method involves the use of emulsification and nanoprecipitation techniques. These methods allow for the formation of nanoparticles by adjusting formulation parameters such as polymer and tensoactive concentrations, organic solvent fraction, and sonication amplitude .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand while maintaining consistency and quality. Techniques such as emulsification-solvent evaporation and nanoprecipitation are optimized for large-scale production. Parameters like agitation speed during solvent evaporation, centrifugation speeds, and the use of cryoprotectants in the freeze-drying process are fine-tuned to achieve reproducible results .
化学反応の分析
Types of Reactions: tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions are typically mild and functional group tolerant, making it suitable for various applications.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, in the case of Suzuki–Miyaura coupling, the products are often complex organic molecules with enhanced stability and functionality .
科学的研究の応用
tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is utilized in the study of cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and drug delivery capabilities. Industrially, it is used in the production of advanced materials and nanotechnology applications .
作用機序
The mechanism by which tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug delivery applications, this compound nanoparticles are designed to release their payload in a controlled manner, enhancing the efficacy and reducing side effects. The molecular targets and pathways involved in these processes are often studied to optimize the compound’s performance .
類似化合物との比較
Similar Compounds: Similar compounds to tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin include other nanoparticles and polymer-based materials used in drug delivery and advanced material applications. Examples include poly(lactic-co-glycolic acid) (PLGA) nanoparticles and other polymeric nanoparticles .
Uniqueness: What sets this compound apart from these similar compounds is its specific formulation and the ability to fine-tune its properties through various preparation methods. This makes it highly versatile and suitable for a wide range of applications, from drug delivery to industrial manufacturing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


